molecular formula C7H5N3O2 B2449362 [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1555795-83-9

[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2449362
CAS No.: 1555795-83-9
M. Wt: 163.136
InChI Key: LHVIMWOPHNQLNW-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system.

Safety and Hazards

While specific safety and hazard information for [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is not available, it’s worth noting that diazo compounds, which these compounds can act as precursors for, are known for their toxicity, low thermal stability, and potential explosion hazard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which allow for the regioselective synthesis of substituted triazolopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized triazolopyridine derivatives, while reduction can produce triazolylbutadiene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the ability to act as a precursor for a wide range of nitrogen-containing heterocycles.

Properties

IUPAC Name

triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVIMWOPHNQLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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